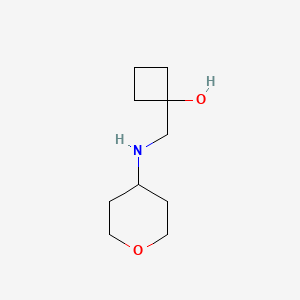
1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutanol core with a tetrahydro-2H-pyran-4-yl group attached via an aminomethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-ylamine: This can be achieved by the reduction of tetrahydro-2H-pyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C.
Aminomethylation: The tetrahydro-2H-pyran-4-ylamine is then reacted with formaldehyde and cyclobutanol under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of various substituted cyclobutanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially modulating their activity. The cyclobutanol core provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-pyran-4-ylamine: Shares the tetrahydro-2H-pyran-4-yl group but lacks the cyclobutanol core.
Cyclobutanol: Contains the cyclobutanol core but lacks the aminomethyl and tetrahydro-2H-pyran-4-yl groups.
4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: Similar structure but with a methanol group instead of a cyclobutanol core.
Uniqueness
1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol is unique due to its combination of a cyclobutanol core with a tetrahydro-2H-pyran-4-yl group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds .
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-[(oxan-4-ylamino)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-10(4-1-5-10)8-11-9-2-6-13-7-3-9/h9,11-12H,1-8H2 |
InChI-Schlüssel |
ASXCBYGSJTUAFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CNC2CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


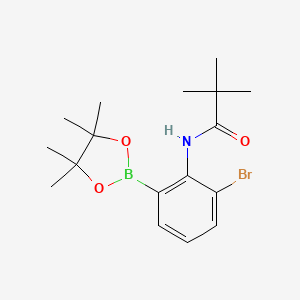

![7-Fluoro-4-iodobenzo[d]thiazole](/img/structure/B13328768.png)
![tert-Butyl (R)-(3-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B13328770.png)
![(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13328775.png)

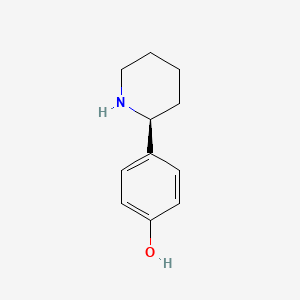

![4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13328806.png)
![7-Oxaspiro[3.5]nonan-5-amine](/img/structure/B13328810.png)
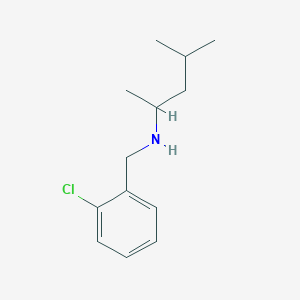
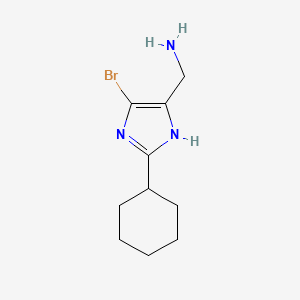
![4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B13328828.png)
![8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13328836.png)
